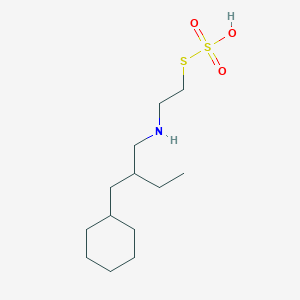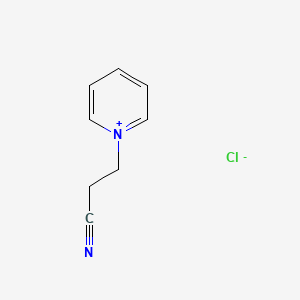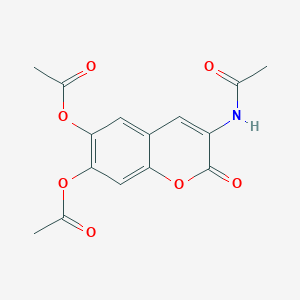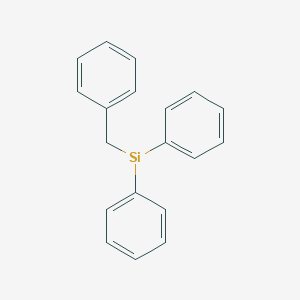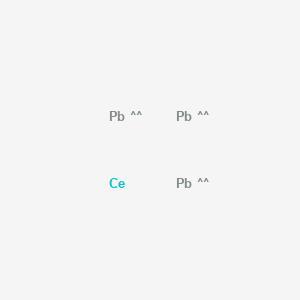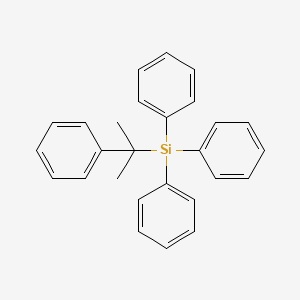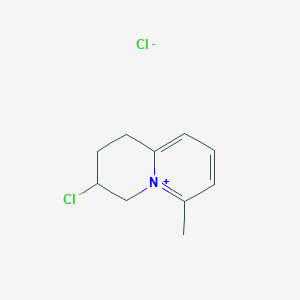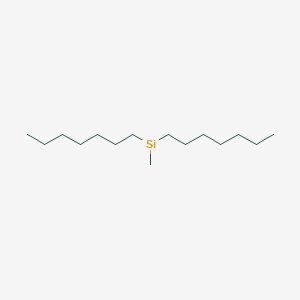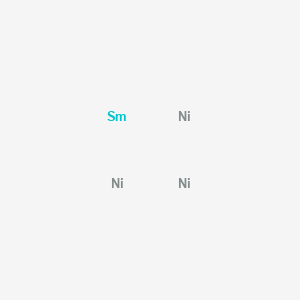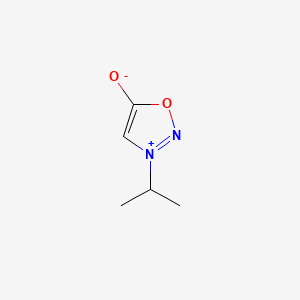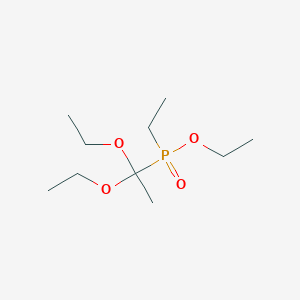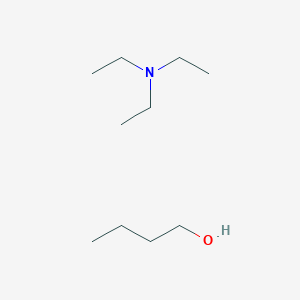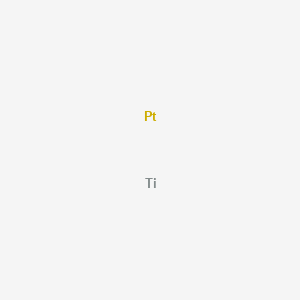
Platinum--titanium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum–titanium (1/1) is a compound consisting of equal parts platinum and titanium. This compound is known for its unique properties, including high corrosion resistance, excellent catalytic activity, and significant mechanical strength. These attributes make it valuable in various industrial and scientific applications .
準備方法
Synthetic Routes and Reaction Conditions: Platinum–titanium (1/1) can be synthesized through several methods, including physical vapor deposition (PVD), electrodeposition, and chemical reduction. In PVD, thin films of platinum are deposited onto titanium substrates through evaporation or sputtering techniques . Electrodeposition involves the reduction of platinum ions from a solution onto a titanium substrate, typically using chloroplatinic acid as the precursor . Chemical reduction methods may also be employed, where platinum ions are reduced in the presence of titanium to form the desired compound.
Industrial Production Methods: Industrial production of platinum–titanium (1/1) often involves large-scale PVD processes due to their efficiency and ability to produce uniform coatings. Electrodeposition is also used in industrial settings, particularly for applications requiring precise control over the thickness and morphology of the platinum layer .
化学反応の分析
Types of Reactions: Platinum–titanium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s catalytic properties make it particularly effective in oxidation-reduction reactions.
Common Reagents and Conditions: Common reagents used in reactions involving platinum–titanium (1/1) include hydrogen peroxide for oxidation reactions and hydrazine for reduction reactions. These reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed: The major products formed from reactions involving platinum–titanium (1/1) depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound can facilitate the formation of water and oxygen from hydrogen peroxide .
科学的研究の応用
Platinum–titanium (1/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation processes . In biology and medicine, the compound’s biocompatibility makes it suitable for use in medical implants and devices . Additionally, its high corrosion resistance and mechanical strength make it valuable in industrial applications, such as in the aerospace and automotive industries .
作用機序
The mechanism by which platinum–titanium (1/1) exerts its effects is primarily through its catalytic activity. The compound facilitates various chemical reactions by providing a surface for reactants to adsorb and react. This catalytic activity is due to the unique electronic properties of platinum and titanium, which allow for efficient electron transfer and activation of reactants .
類似化合物との比較
Similar Compounds: Similar compounds to platinum–titanium (1/1) include other platinum-based alloys and titanium-based alloys. Examples include platinum-rhodium and titanium-aluminum alloys .
Uniqueness: Platinum–titanium (1/1) is unique due to its combination of high catalytic activity, corrosion resistance, and mechanical strength. While other platinum-based alloys may offer similar catalytic properties, they often lack the mechanical strength and corrosion resistance provided by titanium. Conversely, titanium-based alloys may offer excellent mechanical properties but lack the catalytic activity of platinum .
特性
CAS番号 |
12038-31-2 |
|---|---|
分子式 |
PtTi |
分子量 |
242.95 g/mol |
IUPAC名 |
platinum;titanium |
InChI |
InChI=1S/Pt.Ti |
InChIキー |
UUWCBFKLGFQDME-UHFFFAOYSA-N |
正規SMILES |
[Ti].[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



